2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
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Overview
Description
2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
The synthesis of 2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with a boronic acid derivative.
Methoxymethylation: The methoxymethyl group is added through a reaction with methoxymethyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The boronate ester group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules in living systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole include other boronate esters and triazole derivatives. For example:
2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-triazole: Similar structure but different substitution pattern.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-triazole: Lacks the methoxymethyl group.
2-(methoxymethyl)-1,2,3-triazole: Lacks the boronate ester group.
Properties
Molecular Formula |
C10H18BN3O3 |
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Molecular Weight |
239.08 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C10H18BN3O3/c1-9(2)10(3,4)17-11(16-9)8-6-12-14(13-8)7-15-5/h6H,7H2,1-5H3 |
InChI Key |
QFPPIAIYSBWQGA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)COC |
Origin of Product |
United States |
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